molecular formula C19H24N2O2S B2977279 1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2034609-61-3

1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2977279
CAS No.: 2034609-61-3
M. Wt: 344.47
InChI Key: DRGXTHOKHBJNKN-UHFFFAOYSA-N
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Description

1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, such as salicylaldehyde, the benzofuran ring can be constructed through cyclization reactions.

    Introduction of the Diazepane Ring: The diazepane ring can be synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.

    Coupling of Benzofuran and Diazepane: The final step involves coupling the benzofuran moiety with the diazepane ring, possibly through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane: Unique due to the combination of benzofuran and thianyl groups.

    1-(1-benzofuran-2-carbonyl)-1,4-diazepane: Lacks the thianyl group, potentially altering its chemical properties and applications.

    4-(thian-4-yl)-1,4-diazepane: Lacks the benzofuran group, which may affect its biological activity.

Uniqueness

The presence of both benzofuran and thianyl groups in this compound makes it unique compared to other diazepanes. This structural combination could confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(18-14-15-4-1-2-5-17(15)23-18)21-9-3-8-20(10-11-21)16-6-12-24-13-7-16/h1-2,4-5,14,16H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGXTHOKHBJNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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